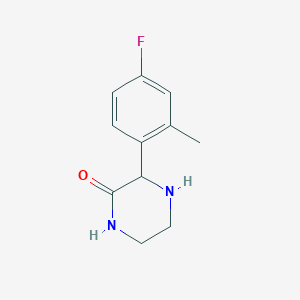

3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-2-methylphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUGUOHNKOIDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2C(=O)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS Number: 334477-68-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a well-established privileged structure in pharmacology, known for its presence in a multitude of clinically successful drugs.[1][2] The introduction of a fluorinated phenyl moiety imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4][5] This document will delve into the chemical properties, synthesis, potential pharmacological applications, and analytical methodologies pertinent to this compound, providing researchers and drug development professionals with a foundational resource for its utilization.

Introduction and Chemical Profile

This compound is a substituted piperazinone. The piperazine ring is a common motif in drug discovery, valued for its ability to introduce basicity, improve solubility, and serve as a versatile scaffold for further chemical modification.[1][6] The presence of a fluorine atom on the phenyl ring is particularly noteworthy. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties and metabolic stability, often leading to improved drug-like characteristics.[3][4]

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 334477-68-8 | [7][8][9] |

| Molecular Formula | C11H13FN2O | [7][8] |

| Molecular Weight | 208.23 g/mol | [7] |

| Appearance | Likely a white to off-white solid | Inferred |

| Purity | Available up to ≥98% | [9] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles and available literature on related compounds. A common approach involves the reductive amination of a suitable keto-acid or its derivative with ethylenediamine, followed by cyclization.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This multi-step process would begin with commercially available starting materials and proceed through key intermediates to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 2-(4-Fluoro-2-methylphenyl)acetic acid: This intermediate can be prepared from 2-bromo-5-fluorotoluene through conversion to the corresponding Grignard reagent, followed by carboxylation, or via cyanation and subsequent hydrolysis.

-

Esterification: The resulting carboxylic acid is then esterified, typically using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), to yield ethyl 2-(4-fluoro-2-methylphenyl)acetate.

-

Amidation: The ethyl ester is reacted with an excess of ethylenediamine in a suitable solvent, such as methanol or ethanol, to form N-(2-aminoethyl)-2-(4-fluoro-2-methylphenyl)acetamide.

-

Cyclization: The intermediate amide is then heated, often in the presence of a base, to facilitate intramolecular cyclization and the formation of the piperazin-2-one ring, yielding the final product.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Pharmacological Relevance and Potential Applications

The structural motif of this compound is closely related to that of potent and selective neurokinin-1 (NK1) receptor antagonists.[10][11] Specifically, it is a key structural component of vestipitant, a drug candidate investigated for its therapeutic potential in various central nervous system disorders.[10][11]

Mechanism of Action (Inferred)

Based on its structural similarity to known NK1 receptor antagonists, it is hypothesized that derivatives of this compound could act as competitive antagonists at the NK1 receptor. The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. molcore.com [molcore.com]

- 9. 334477-68-8 CAS Manufactory [m.chemicalbook.com]

- 10. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Guide to the Physicochemical Properties of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS: 334477-68-8), a key intermediate in the synthesis of advanced pharmaceutical agents, notably potent and selective NK1 receptor antagonists like Vestipitant.[1][2] For drug development professionals, a thorough understanding of a molecule's physicochemical profile is paramount as it dictates formulation strategies, pharmacokinetic behavior (ADME), and ultimate therapeutic efficacy. This document moves beyond a simple datasheet, offering not only the best available data for the target compound but also detailing the causality behind its properties and the rigorous experimental protocols required for their validation. We will explore its chemical identity, key properties such as lipophilicity (logP), ionization (pKa), and solubility, and provide field-proven methodologies for their empirical determination.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is to establish the precise chemical identity of the compound. This compound is a substituted phenylpiperazinone, a heterocyclic scaffold frequently employed in medicinal chemistry.[3] Its structure incorporates a lactam within the piperazine ring, a fluorinated phenyl group, and a methyl substituent, all of which critically influence its properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 334477-68-8 | [3] |

| Molecular Formula | C₁₁H₁₃FN₂O | [3] |

| Molecular Weight | 208.23 g/mol | [3] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C2C(=O)NC-CNC2 | - |

| InChI Key | Not Publicly Available | - |

Core Physicochemical Properties: Predicted Data and Structural Analysis

While direct experimental data for this specific intermediate is not widely published, we can leverage validated computational models and analyze data from structurally similar compounds to build a robust physicochemical profile. These predicted values serve as essential guides for experimental design and hypothesis generation in early-stage development.

| Physicochemical Property | Predicted Value | Significance in Drug Development |

| logP (Lipophilicity) | 1.3 - 1.8 (Calculated) | Influences solubility, membrane permeability, metabolism, and plasma protein binding. |

| pKa (Ionization Constant) | ~7.5 (Amine), ~14 (Amide) | Governs solubility and absorption at different physiological pH values. |

| Aqueous Solubility | Low to Moderate | Impacts dissolution rate, bioavailability, and formulation options. |

| Melting Point (°C) | Not available (solid expected) | Affects stability, purity assessment, and manufacturing processes. |

Lipophilicity (logP)

The partition coefficient (logP) is a crucial measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its aqueous phase. A predicted logP in the range of 1.3 to 1.8 suggests that this compound possesses a balanced hydrophilic-lipophilic character.

-

Expert Analysis : The presence of the polar lactam and the secondary amine in the piperazine ring contributes hydrophilic character. Conversely, the substituted phenyl ring is the primary lipophilic determinant. The fluorine atom, while highly electronegative, has a nuanced effect on lipophilicity; its impact is often context-dependent based on its position on an aromatic ring.[4] This balanced logP is often a desirable starting point in drug discovery, facilitating sufficient aqueous solubility for formulation while allowing for the necessary lipid membrane permeability to reach biological targets.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This compound has two potential ionization centers:

-

Secondary Amine (N4): The nitrogen at position 4 of the piperazine ring is basic. Its predicted pKa of ~7.5 means that at physiological pH (7.4), the compound will exist as a mixture of its neutral and protonated (cationic) forms. This equilibrium is critical for its interaction with biological membranes and targets.

-

Amide N-H (N1): The amide proton is very weakly acidic, with a predicted pKa of ~14, and will not be ionized under physiological conditions.

-

Expert Analysis : The basicity of the piperazine amine is significantly influenced by its substituents. The electron-withdrawing effect of the adjacent lactam carbonyl group reduces the electron density on the N4 nitrogen, making it less basic than a simple alkyl-substituted piperazine. This modulation of pKa is a common strategy in drug design to fine-tune a molecule's ionization profile for optimal absorption and distribution.

Experimental Determination Protocols

To move from prediction to empirical fact, rigorous and standardized experimental protocols are required. The following sections detail the methodologies for determining the key physicochemical properties of novel compounds like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method (USP Class Ia) [5]

-

Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) and tap gently on a hard surface to pack the solid into a column of 2.5-3.5 mm at the sealed bottom.[5]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Insert a new sample. Heat rapidly to about 10°C below the approximate melting point. Then, reduce the heating rate to a controlled 1-2°C per minute.[6]

-

Data Recording: Record the temperature at which the first signs of liquid appear (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The recorded melting range is the interval between these two temperatures.[5]

Caption: Workflow for Melting Point Determination.

Lipophilicity (logP) Determination

The "shake-flask" method is the gold standard for logP determination, directly measuring the partitioning of the compound between n-octanol and water.

Protocol: Shake-Flask Method for logP

-

System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: In a clean vessel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in this aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation:

-

Initial concentration in aqueous phase = C_initial

-

Equilibrium concentration in aqueous phase = C_aq

-

Equilibrium concentration in octanol phase (by mass balance) = C_oct = C_initial - C_aq

-

P = C_oct / C_aq

-

logP = log₁₀(P)

-

Caption: Shake-Flask Method for logP Determination.

Spectroscopic and Structural Characterization

While the full spectra are proprietary, the primary literature source indicates the synthesis and isolation of this compound.[1][3] Standard characterization for a molecule of this nature would include:

-

¹H-NMR: Expected signals would include aromatic protons in the 7-8 ppm region, with couplings characteristic of the substitution pattern. Signals for the piperazine ring protons would appear further upfield, along with a distinct singlet for the methyl group.

-

¹³C-NMR: Key signals would include the lactam carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the piperazine ring and methyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula (C₁₁H₁₃FN₂O). The expected monoisotopic mass is approximately 208.1012 Da.

This data, found within the experimental section of the cited medicinal chemistry literature, provides the definitive structural confirmation required for regulatory and development purposes.

Conclusion

This compound presents a physicochemical profile characteristic of a promising drug discovery intermediate. Its predicted balanced lipophilicity and tunable basicity make it an excellent scaffold for modification into orally bioavailable drug candidates. While publicly available experimental data is limited, this guide provides a robust framework based on computational predictions, analysis of structural analogs, and, most critically, the detailed experimental protocols necessary for empirical validation. For any research team working with this or similar compounds, the application of these rigorous methodologies is essential for generating the high-quality, reliable data that underpins successful drug development.

References

- thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. [thinkSRS.com]

- University of Calgary. (n.d.).

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Westlab]

- ResolveMass Laboratories Inc. (n.d.).

-

Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

- Flipping, J. (2021, September 19). experiment (1)

- Sigma-Aldrich. (n.d.). N-2-methylphenyl-2-propylaminopropanamide. [Sigma-Aldrich]

- ChemicalBook. (n.d.). This compound synthesis. [chemicalbook.com]

- Oliinyk, P., et al. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....

- Sabbatini, F. M., et al. (2009). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(2), 623-7.

-

PubChem. (n.d.). PubChem. [Link]

- PubChem. (n.d.).

- PubChem. (n.d.). Faropenem. CID 65894. [PubChem]

- PubChem. (n.d.). The PubChem Compound Help. [PubChem]

- Sigma-Aldrich. (n.d.). 1-Phenylpiperazine. [Sigma-Aldrich]

- Wiergowska, G., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Molecules, 28(12), 4704. [MDPI]

- Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization...

- Yaka, Y., et al. (2007). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues... Journal of Medicinal Chemistry, 50(25), 6345-55. [PubMed]

- Contreras, J. M., et al. (2001). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E, 57(Pt 7), o708-9. [NIH]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. By synthesizing established principles of stereochemistry with advanced analytical and computational methodologies, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics centered around the piperazin-2-one scaffold.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1] The piperazin-2-one core, a lactam derivative of piperazine, introduces a degree of conformational constraint and additional points for molecular interactions, making it an attractive building block in the design of targeted therapeutics. The subject of this guide, this compound (CAS Number: 334477-68-8; Molecular Formula: C₁₁H₁₃FN₂O; Molecular Weight: 208.23 g/mol ), incorporates a substituted phenyl ring, suggesting its potential for specific interactions with biological targets.[2] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new chemical entities.

Synthesis of this compound

The synthesis of this compound can be achieved through the catalytic hydrogenation of a suitable precursor. A documented method involves the reduction of a pyrazin-2-ol derivative, which effectively saturates the heterocyclic ring to yield the desired piperazin-2-one.[3][4]

Experimental Protocol: Catalytic Hydrogenation

A robust and high-yielding protocol for the synthesis of this compound is the catalytic hydrogenation of a corresponding unsaturated precursor.[2]

Reaction Scheme:

(Precursor) + H₂ --(Pd/C, Methanol)--> this compound

Materials:

-

Precursor: 3-(4-Fluoro-2-methylphenyl)pyrazin-2-one (or a related unsaturated derivative)

-

Catalyst: 10% Palladium on activated carbon (Pd/C)

-

Solvent: Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

The precursor is dissolved in methanol in a suitable reaction vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus).

-

The reaction mixture is stirred at room temperature for a specified period, typically 16 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of various functional groups, including the double bonds within the pyrazinone ring. Its heterogeneous nature allows for easy removal by filtration.

-

Methanol: This solvent is chosen for its ability to dissolve the reactants and for its inertness under the reaction conditions.

-

Hydrogen Gas: As the reducing agent, it provides the hydrogen atoms necessary to saturate the precursor molecule.

This synthetic approach is attractive due to its typically high yields and the operational simplicity of catalytic hydrogenation.[5]

Molecular Structure and Conformational Analysis

The conformational behavior of piperazine and its derivatives is a complex interplay of ring puckering, substituent orientation, and, in the case of N-acylated piperazines, restricted rotation around the amide bond. While a definitive crystal structure for this compound is not publicly available, we can infer its likely structural features based on extensive studies of related compounds.

The Piperazin-2-one Ring Conformation

The six-membered piperazin-2-one ring is expected to adopt a non-planar conformation to alleviate torsional strain. The most stable conformation for piperazine and its derivatives is overwhelmingly the chair conformation .[6][7] This conformation minimizes both angle and torsional strain, with substituents occupying either axial or equatorial positions. Alternative conformations such as the boat or twist-boat are significantly higher in energy and are generally considered as transition states in the process of ring inversion.

Caption: Equatorial and axial conformations of the aryl substituent.

Analytical and Computational Characterization

A combination of experimental and computational techniques is essential for a complete understanding of the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules.

-

¹H and ¹³C NMR: These experiments would confirm the connectivity of the atoms in the molecule. The chemical shifts and coupling constants of the piperazin-2-one ring protons can provide information about the ring conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments can be used to determine the spatial proximity of protons. For example, NOEs between the protons of the phenyl ring and the protons of the piperazin-2-one ring could help to establish the preferred orientation of the phenyl group.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and amide bond rotation. The coalescence of signals at higher temperatures can be used to determine the energy barriers for these processes.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state molecular structure and conformation. An X-ray crystal structure of this compound would unambiguously determine the bond lengths, bond angles, and the conformation of the piperazin-2-one ring, as well as the orientation of the substituted phenyl group in the crystalline state.

Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the structure and energetics of different conformers.

Workflow for Computational Analysis:

Caption: A typical workflow for computational conformational analysis.

DFT calculations can provide valuable insights into:

-

The relative energies of the axial and equatorial conformers. [8][9]* The rotational barrier of the C-N bond in the lactam.

-

Predicted NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the computational model.

Modern DFT functionals, such as M06-2X, have shown good accuracy in predicting the conformational energies of piperazine-containing ligands. [7]

Summary and Outlook

The molecular structure and conformation of this compound are governed by the interplay of the inherent conformational preferences of the piperazin-2-one ring and the steric and electronic properties of the substituted phenyl group. Based on established principles, the piperazin-2-one ring is predicted to adopt a chair conformation, with the bulky 3-(4-fluoro-2-methylphenyl) substituent preferentially occupying the equatorial position.

A comprehensive characterization of this molecule would involve its synthesis via catalytic hydrogenation, followed by detailed structural elucidation using a combination of advanced NMR techniques, X-ray crystallography, and computational modeling. The insights gained from such studies are crucial for understanding its potential biological activity and for guiding the design of next-generation drug candidates based on the versatile piperazin-2-one scaffold.

References

- Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6263-6268.

-

Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

- Pospelov, E. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(15), 11943.

-

Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. ResearchGate. [Link]

-

Molecular-modeling based design, synthesis, and activity of substituted piperidines as gamma-secretase inhibitors. PubMed. [Link]

-

Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. PubMed. [Link]

-

Synthesis, characterization, DFT studies of piperazine derivatives and its Ni(II), Cu(II) complexes as antimicrobial agents and glutathione reductase inhibitors. Istanbul Technical University. [Link]

-

Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. OUCI. [Link]

- Jones, R. A. Y., et al. (1973). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, 4, 337-340.

-

Crystal Structure, DFT Analysis, and Drug-Likeness Evaluation of 2-(Piperazin-1-ium-1-yl)pyrimidin-1-ium Nitrate: A Promising Scaffold for Enzyme Inhibition. ResearchGate. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

-

Conformational analysis of 2-substituted piperazines. PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

- De Luca, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6803.

-

Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. MDPI. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3-(4-Fluoro-2-methylphenyl)piperazin-2-one IUPAC name and synonyms

An In-Depth Technical Guide to 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Executive Summary: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in contemporary drug discovery. While not an active pharmaceutical ingredient (API) itself, this compound serves as a critical chiral building block for the synthesis of advanced therapeutic agents. Its primary significance lies in its role as a precursor to potent and selective neurokinin-1 (NK1) receptor antagonists, most notably Vestipitant. This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol, and its strategic application in pharmaceutical development, offering researchers and drug development professionals a thorough resource for its evaluation and use.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research, development, and regulatory activities. This compound is a substituted piperazinone, a class of heterocyclic compounds prevalent in medicinal chemistry due to the structural and physicochemical properties the piperazine scaffold imparts.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 334477-68-8 | [2] |

| Molecular Formula | C₁₁H₁₃FN₂O | [2] |

| Molecular Weight | 208.23 g/mol | [2] |

| Common Synonyms | None commonly reported in the literature | N/A |

Physicochemical Properties

Understanding the physicochemical properties of an intermediate is crucial for optimizing reaction conditions, purification procedures, and formulation development of the final API. Currently, detailed experimental data for this compound is not extensively reported in publicly accessible databases. The information available is primarily from chemical suppliers and computational models.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Solid (Assumed) | Based on typical piperazinone characteristics. |

| Melting Point | Not reported | Experimental data is not publicly available. |

| Boiling Point | Not reported | Experimental data is not publicly available. |

| Solubility | Not reported | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production pathway of several NK1 receptor antagonists. The most authoritative and well-documented synthesis was reported by Di Fabio et al. in the Journal of Medicinal Chemistry as part of the discovery of Vestipitant.[3] The process involves a catalytic hydrogenation, a robust and scalable method in pharmaceutical manufacturing.

Synthetic Pathway Overview

The synthesis starts from a precursor which is catalytically reduced to yield the target piperazin-2-one. This reaction is highly efficient and selective, providing the desired product in excellent yield.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from the experimental section of Di Fabio et al., 2009.[2][3] This procedure describes a standard laboratory-scale synthesis.

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

-

Precursor compound (e.g., corresponding 2-amino-N-(2-cyanoethyl)-2-(4-fluoro-2-methylphenyl)acetamide)

-

Palladium, 10% on activated carbon (10% Pd/C)

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas supply

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a hydrogenation flask (e.g., Parr shaker apparatus)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Vessel Preparation: Ensure the hydrogenation flask is clean, dry, and purged with an inert gas (N₂ or Ar) to remove all oxygen.

-

Charging the Reactor: To the flask, add the precursor substrate. For every 1 gram of substrate, add approximately 10-20 mL of anhydrous methanol to dissolve or suspend the material.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. A typical catalyst loading is 5-10% by weight relative to the substrate. The catalyst should be added under a stream of inert gas to prevent ignition, as dry Pd/C can be pyrophoric.

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel multiple times with hydrogen gas to replace the inert atmosphere.

-

Pressurize the vessel to the desired pressure (the reference indicates atmospheric pressure, ~760 Torr or ~1 atm) with hydrogen.[2]

-

Commence vigorous stirring and maintain the reaction temperature at 20°C.

-

-

Reaction Monitoring: The reaction is typically run for a set time, such as 16 hours.[2] Progress can be monitored by techniques like TLC or LC-MS by carefully withdrawing an aliquot, filtering it to remove the catalyst, and analyzing the supernatant.

-

Work-up and Isolation:

-

Upon completion, cease the hydrogen supply and carefully vent the reaction vessel.

-

Purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings.

-

Remove the solvent (methanol) in vacuo using a rotary evaporator.

-

-

Purification: The resulting crude product is often of high purity (99% yield reported).[2] If necessary, further purification can be achieved by recrystallization or column chromatography.

Self-Validation: The integrity of the protocol is validated by the high yield (99%) reported in the source literature, indicating a clean and efficient conversion.[2] The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Application in Drug Discovery and Development

The primary value of this compound is its role as a key intermediate in the synthesis of the clinical candidate Vestipitant (GW597599).[3] Vestipitant is a highly potent and selective antagonist of the neurokinin-1 (NK1) receptor, which has been investigated for treating anxiety, depression, postoperative nausea and vomiting, and tinnitus.[4]

The piperazinone core provides a rigid scaffold that, after further functionalization, correctly orients the critical pharmacophoric groups for optimal binding to the NK1 receptor. The specific stereochemistry at the C3 position of the piperazinone ring is crucial for the biological activity of the final molecule.

Workflow: From Intermediate to API

The transformation of this compound into Vestipitant involves several synthetic steps, including amide coupling and functional group manipulation. This workflow highlights the strategic importance of the intermediate.

Caption: Role of the intermediate in the synthesis of Vestipitant.

Conclusion

This compound is a well-defined chemical entity whose primary value is realized in its application as a sophisticated building block in pharmaceutical synthesis. Its efficient, high-yield synthesis provides a reliable source for this key intermediate. For researchers in drug discovery, particularly those working on CNS targets like the NK1 receptor, understanding the synthesis and handling of this compound is essential for the development of next-generation therapeutics. The information provided in this guide serves as a foundational reference for its use in medicinal chemistry and process development.

References

-

PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

-

Di Fabio, R., Griffante, C., Alvaro, G., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. Available at: [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2018). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Medicinal Chemistry Research, 27(4), 1185–1195. (General biological activity of piperazines). Available at: [Link]

-

GABA, M., & Singh, S. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Research. (Provides context on the importance of the piperazine scaffold). Available at: [Link]

-

Yevich, J. P., New, J. S., Smith, D. W., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516–4525. Available at: [Link]

- Google Patents.Piperazine compounds. US8501744B2.

-

All About Drugs. VESTIPITANT (Phase II GSK). (2014). Available at: [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VESTIPITANT (Phase II GSK) – All About Drugs [allfordrugs.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. While direct pharmacological data on this specific molecule is not extensively available in the public domain, this paper will leverage structure-activity relationships derived from closely related analogs and the broader class of phenylpiperazine compounds. By examining the chemical architecture and drawing parallels with clinically and pre-clinically evaluated molecules, we will build a robust hypothesis centered on its likely biological targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a piperazin-2-one core substituted with a 4-fluoro-2-methylphenyl group. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its versatile biological activities and favorable pharmacokinetic properties.[1][2][3] The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 334477-68-8 | [4] |

| Molecular Formula | C11H13FN2O | [4] |

| Molecular Weight | 208.23 g/mol | [4] |

The structure suggests potential for interaction with various biological targets within the central nervous system (CNS), a common feature of many phenylpiperazine derivatives.[5][6]

Postulated Mechanism of Action: NK1 Receptor Antagonism

A critical piece of evidence for the likely mechanism of action of this compound comes from the detailed pharmacological characterization of a closely related analog, Vestipitant.

Vestipitant: 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide.[7][8]

Vestipitant was identified as a potent, selective, and orally active Neurokinin-1 (NK1) receptor antagonist.[7][8] The shared (4-fluoro-2-methylphenyl)piperazine core between the title compound and Vestipitant strongly suggests that this compound may also exhibit affinity for the NK1 receptor.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, depression, and anxiety. Antagonism of this receptor has been a significant area of interest for drug development.

Signaling Pathway of the NK1 Receptor

The following diagram illustrates the canonical signaling pathway of the NK1 receptor, which is a G-protein coupled receptor (GPCR).

Caption: Postulated antagonism of the NK1 receptor signaling pathway.

Broader Pharmacological Context of Piperazine Derivatives

The piperazine ring is a versatile scaffold found in numerous approved drugs with a wide range of biological activities.[2][3] Beyond NK1 antagonism, other potential mechanisms of action for piperazine-containing compounds include:

-

Serotonin Receptor Modulation: Many phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors, acting as agonists, antagonists, or reuptake inhibitors.[5][9] This activity is central to their use in treating depression and anxiety.[5]

-

Dopamine Receptor Modulation: Certain piperazine compounds exhibit activity at dopamine receptors, leading to their investigation as potential antipsychotic agents.[6][10]

-

Other CNS Targets: The piperazine scaffold has been incorporated into molecules targeting a variety of other CNS receptors and enzymes.[1]

-

Antimicrobial and Antifungal Activity: Some piperazine derivatives have shown promise as antimicrobial and antifungal agents, although this is a less likely mechanism for the title compound given its specific substitutions.[11][12]

Given this context, while NK1 antagonism is the primary hypothesis, secondary screening against a panel of CNS receptors, particularly serotonin and dopamine subtypes, would be a prudent step in the full characterization of this compound.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Binding Assays

This initial phase aims to identify the primary molecular target(s) of the compound.

Objective: To determine the binding affinity of this compound for the human NK1 receptor and a panel of other relevant CNS receptors.

Methodology:

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Membrane Preparation: Utilize commercially available cell membrane preparations expressing the recombinant human NK1 receptor.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a known radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or other specific antagonist radioligand).

-

Add increasing concentrations of the test compound (this compound) to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand via rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of radioligand displacement against the log concentration of the test compound.

-

Calculate the IC50 (concentration required to inhibit 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

-

Broad Panel Screening: Perform similar competitive binding assays against a panel of other receptors, including but not limited to:

-

Serotonin receptors (5-HT1A, 5-HT2A, etc.)

-

Dopamine receptors (D1, D2, etc.)

-

Adrenergic receptors

-

Sigma receptors[10]

-

Tier 2: In Vitro Functional Assays

Once a primary target is confirmed, functional assays are necessary to determine whether the compound acts as an antagonist, agonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the human NK1 receptor.

Methodology (Calcium Mobilization Assay):

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human NK1 receptor.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a known NK1 receptor agonist (e.g., Substance P) at its EC50 concentration.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader or fluorescence microscope.

-

Data Analysis:

-

To determine antagonist activity, plot the inhibition of the agonist-induced calcium signal against the concentration of the test compound.

-

Calculate the IC50 value for the inhibition of the functional response.

-

Workflow Diagram

Caption: Proposed workflow for elucidating the mechanism of action.

Conclusion

Based on a thorough analysis of its chemical structure and the pharmacological profile of the closely related compound Vestipitant, the primary hypothesized mechanism of action for this compound is antagonism of the Neurokinin-1 (NK1) receptor.[7][8] The piperazine core and fluoro-phenyl substitution are well-established motifs in CNS drug discovery.[2][13] To validate this hypothesis, a systematic experimental approach, beginning with in vitro binding and functional assays, is essential. The protocols outlined in this guide provide a clear and scientifically rigorous path to elucidating the precise molecular interactions and functional consequences of this novel compound, thereby informing its potential therapeutic applications.

References

- This compound synthesis. ChemicalBook.

- Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed.

- Buy 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride | 1354962-43-8. Smolecule.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Biological Activities of Piperazine Deriv

- Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)

- US Patent No. 8829195.

- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.

- Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Piperazine derivatives as tachykinin antagonists.

- 4′-fluoro-2′-methyl substitut... Thinkstruct.

- Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.

- Process for the Manufacture of fused piperazin-2-one derivatives.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Piperazines database - synthesis, physical properties. ChemSynthesis.

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

- 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. NIH.

- Mephedrone. Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Buy 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride | 1354962-43-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 10. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Identifying the Biological Targets of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

Abstract

The piperazine-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a wide array of pharmacologically active agents.[1][2] The specific compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, incorporates key structural motifs—a 3-aryl substitution and a fluoro-substituted phenyl ring—that have been linked to potent and selective activity in several drug classes.[3] This guide provides a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential biological targets. We will move from initial hypothesis generation using computational methods and structural analogy to rigorous experimental validation through targeted binding assays, functional cellular studies, and unbiased proteomic screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework to elucidate the mechanism of action for novel chemical entities.

Part 1: Hypothesis Generation via Structural Analogy and In Silico Prediction

The initial phase of target identification is an exercise in informed hypothesis generation. Before committing to resource-intensive wet lab experiments, we leverage existing knowledge and computational tools to create a prioritized list of potential targets. The logic is to cast a wide but evidence-based net.

The Principle of Structural Analogy

The most direct path to a plausible hypothesis is to examine structurally related compounds with known pharmacology. The this compound scaffold contains two critical features: the C-phenylpiperazine core and the specific fluoro-methyl-phenyl substitution.

Primary Hypothesized Targets:

-

Neurokinin 1 (NK1) Receptor: A closely related compound, Vestipitant (2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide), is a potent and selective NK1 receptor antagonist.[4][5] The shared (4-fluoro-2-methylphenyl)piperazine core strongly suggests the NK1 receptor as a primary candidate target. The NK1 receptor, which binds the neuropeptide Substance P, is a well-validated target for antiemetic drugs and is under investigation for its role in depression and anxiety.

-

Protein Geranylgeranyltransferase-I (PGGTase-I): Research on 3-aryl-piperazinone derivatives identified them as highly selective inhibitors of PGGTase-I.[3] Crucially, this study noted that fluorine substitution on the 3-aryl group significantly enhanced selectivity.[3] PGGTase-I is a critical enzyme that catalyzes the post-translational lipidation of small GTPases (e.g., Rap1A, RhoA), anchoring them to cell membranes and enabling their participation in vital signaling cascades controlling cell growth and proliferation.[3]

-

Monoamine Receptors (Serotonin & Dopamine): The broader class of arylpiperazines is renowned for its activity in the central nervous system, frequently targeting serotonin (5-HT) and dopamine receptors.[6][7] Compounds with this scaffold are clinically used as antidepressants, anxiolytics, and antipsychotics.[6][8] Specific subtypes of interest include the 5-HT1A receptor, a common target for anxiolytic and antidepressant drugs.[8][9]

Computational Target Prediction Workflow

To expand our search beyond direct analogs and uncover less obvious interactions, we employ a computational workflow. This approach uses algorithms that correlate chemical structures with known bioactivity data from vast databases.[10][11]

The rationale for this multi-algorithmic approach is to build consensus. A target predicted by multiple, methodologically distinct algorithms has a higher probability of being a true positive. For instance, a similarity search might flag an obvious target, while a machine learning model trained on more abstract features could identify a novel interaction.[12]

Data Presentation: Hypothetical In Silico Prediction Results

The output of the computational workflow should be consolidated into a clear, actionable table.

| Predicted Target | Prediction Method | Confidence Score | Rationale / Known Ligand Class |

| NK1 Receptor (TACR1) | Similarity Search, ML | 0.92 | High structural similarity to Vestipitant.[4] |

| PGGTase-I (PGGT1B) | Similarity Search | 0.85 | Analogous 3-aryl-piperazinone core.[3] |

| 5-HT1A Receptor (HTR1A) | Machine Learning, Similarity | 0.81 | Common target for arylpiperazines.[8] |

| Sigma Receptor (SIGMAR1) | Machine Learning | 0.75 | Known off-target for some piperazines.[13] |

| DNA Gyrase (GYRA/B) | Similarity Search | 0.65 | Distant similarity to some fluoroquinolones.[14] |

Part 2: Experimental Validation of High-Priority Targets

In silico predictions are merely hypotheses. The second phase involves rigorous, stepwise experimental validation to first confirm a direct physical interaction (binding) and then to characterize the functional consequence of that interaction in a cellular environment.

Tier 1: Target Binding & Enzyme Inhibition Assays

The core directive here is to answer a simple question: Does the compound physically interact with the predicted protein target at measurable concentrations?

This protocol is a self-validating system. The inclusion of known inhibitors and activators provides positive and negative controls, ensuring the assay is performing as expected.

-

Objective: To determine the binding affinity (Ki) of the test compound for the human NK1 receptor by measuring its ability to compete with a known high-affinity radioligand.

-

Materials:

-

Cell membranes expressing the recombinant human NK1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-Substance P or a suitable synthetic antagonist radioligand.

-

Non-specific binding control: Aprepitant (a high-affinity unlabeled NK1 antagonist).

-

Test Compound: this compound, dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well filter plates (GF/C filters).

-

Scintillation fluid and microplate scintillation counter.

-

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to 10 pM. Further dilute into the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: Add vehicle (DMSO in buffer) to designated wells.

-

Non-Specific Binding (NSB): Add a saturating concentration of Aprepitant (e.g., 10 µM) to designated wells. This determines the amount of radioligand that binds non-specifically to the membrane and filter.

-

Test Compound: Add the serially diluted test compound to the remaining wells.

-

Radioligand Addition: Add the [³H]-Substance P to all wells at a concentration near its Kd (dissociation constant).

-

Reaction Initiation: Add the cell membranes to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: Cellular and Functional Assays

Confirming binding is necessary but not sufficient. We must determine if this binding event leads to a functional cellular response. Is the compound an agonist, an antagonist, or an inverse agonist?

-

Objective: To determine the functional effect of the compound on NK1 receptor signaling by measuring G-protein activation. Antagonists will block agonist-induced activation, while agonists will stimulate it directly.

-

Causality: GPCRs like NK1 signal by activating intracellular G-proteins. This activation involves the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which becomes incorporated upon G-protein activation. The amount of incorporated radioactivity is a direct measure of receptor activation.[8]

-

Step-by-Step Methodology:

-

Assay Setup: The initial setup is similar to the radioligand binding assay, using membranes with the receptor of interest.

-

Antagonist Mode: Incubate membranes with varying concentrations of the test compound before adding a known NK1 agonist (e.g., Substance P at its EC50 concentration).

-

Agonist Mode: Incubate membranes with varying concentrations of the test compound alone.

-

G-Protein Activation: Add GDP and [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Termination & Harvesting: Stop the reaction and harvest onto filter plates as described in Protocol 1.

-

Detection: Measure incorporated radioactivity via scintillation counting.

-

-

Data Analysis:

-

Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against compound concentration to determine an IC50. This indicates antagonist potency.

-

Agonist Mode: Plot the stimulation of [³⁵S]GTPγS binding against compound concentration to determine an EC50 and Emax. This indicates agonist activity. A lack of stimulation confirms it is not an agonist.

-

Part 3: Unbiased Target Identification

The targeted approach is excellent for confirming hypotheses but is blind to novel or unexpected interactions ("off-targets"), which are critical for understanding a compound's full safety and efficacy profile. Unbiased methods are designed to discover these unknown interactions.

Methodology: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Expertise & Rationale: This technique, often called "chemical proteomics," is the gold standard for unbiased target discovery. We physically immobilize our compound of interest, using it as "bait" to fish for its binding partners from a complex biological sample, such as a cell lysate. The proteins that bind are then identified with high confidence using mass spectrometry. The key to a successful experiment is designing the proper controls to eliminate non-specific binders.

-

Objective: To identify the complete profile of proteins that directly bind to this compound from a relevant cell or tissue lysate.

-

Step-by-Step Methodology:

-

Ligand Immobilization:

-

Synthesize an analog of the test compound that includes a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxyl group) at a position determined not to be critical for binding.

-

Covalently attach this modified ligand to activated chromatography beads (e.g., NHS-activated Sepharose).

-

Prepare a control column with beads that have been treated with the linker alone to subtract non-specific binders to the linker/matrix.

-

-

Protein Extraction: Prepare a native protein lysate from a relevant source (e.g., human neuroblastoma cell line SH-SY5Y or rat brain tissue). The protein concentration must be accurately determined.

-

Affinity Chromatography:

-

Incubate the protein lysate with the compound-immobilized beads (and control beads in a parallel experiment). Allow binding to occur for 1-2 hours at 4°C.

-

Pack the beads into a column and wash extensively with buffer to remove proteins that do not specifically bind to the compound.

-

-

Elution: Elute the specifically bound proteins from the column. This can be done by changing the pH, increasing salt concentration, or, ideally, by competitive elution with a high concentration of the original, unmodified test compound.

-

Sample Preparation for MS: Concentrate the eluted protein samples and separate them via SDS-PAGE. Excise the protein bands, or perform an in-solution tryptic digest on the entire eluate.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein database to identify the proteins. A true target should be significantly enriched in the eluate from the compound column compared to the control column.

-

Conclusion and Forward Outlook

This guide outlines a logical, multi-faceted strategy to thoroughly characterize the biological targets of this compound. By integrating computational prediction, targeted biochemical and cellular assays, and unbiased chemical proteomics, we can build a high-confidence profile of this compound's mechanism of action.

The initial data strongly suggests the NK1 receptor and PGGTase-I as primary targets for investigation. However, the true power of this comprehensive approach lies in its ability to confirm these hypotheses while simultaneously uncovering novel interactions that may be crucial to the compound's ultimate therapeutic potential or safety profile. The results of this workflow will provide the critical foundation for subsequent lead optimization, preclinical safety assessment, and the strategic design of in vivo efficacy studies.

References

-

Lobell, M., et al. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Available at: [Link]

-

de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Gundla, R., et al. (2016). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. PMC - NIH. Available at: [Link]

-

Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Piperazinone. Chem-Impex. Available at: [Link]

-

Andrić, D., et al. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Book of proceedings - 1st International Conference on Chemo and Bioinformatics. Available at: [Link]

-

Yu, H., et al. (2014). Computational Prediction of Drug-Target Interactions Using Chemical, Biological, and Network Features. PubMed. Available at: [Link]

-

Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. Available at: [Link]

-

Kouskoumvekaki, I., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]

-

Singh, H., & Singh, S. (2018). Computational Predictions for Multi-Target Drug Design. ResearchGate. Available at: [Link]

-

Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2020). The Computational Models of Drug-target Interaction Prediction. PubMed. Available at: [Link]

-

Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. Available at: [Link]

-

Ezzat, A., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. PMC - NIH. Available at: [Link]

-

Kumar, V., et al. (2022). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. NIH. Available at: [Link]

-

Tuccinardi, T., & Martinelli, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secure Verification [cer.ihtm.bg.ac.rs]

- 10. Computational Prediction of DrugTarget Interactions Using Chemical, Biological, and Network Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmacophore: A Technical Guide to the Discovery and History of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of the heterocyclic compound, 3-(4-Fluoro-2-methylphenyl)piperazin-2-one. This molecule has emerged as a significant building block in medicinal chemistry, most notably as a key intermediate in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. This guide will delve into the scientific rationale behind its development, provide a detailed, field-proven synthesis protocol, and explore the broader therapeutic landscape that underscores its importance.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a ubiquitous motif in modern pharmacology, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, to drug candidates.[1] When coupled with an aryl substituent, the resulting phenylpiperazine scaffold becomes a versatile platform for engaging with a wide array of biological targets. This structural class has been successfully incorporated into drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics, as well as agents for cardiovascular and infectious diseases.[2] The specific focus of this guide, this compound, represents a strategic evolution of this scaffold, incorporating a lactam function and specific phenyl ring substitutions to optimize interactions with its designated biological target.

Discovery and Developmental Context: The Quest for Novel NK1 Receptor Antagonists

The history of this compound is intrinsically linked to the intensive search for novel, potent, and selective antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, and the regulation of mood and anxiety.[3] By the early 2000s, the therapeutic potential of NK1 receptor antagonists had been demonstrated in clinical trials for chemotherapy-induced nausea and vomiting, as well as for depressive and anxiety disorders.[2][3]

In a concerted effort to discover new drug-like NK1 receptor antagonists, a research program led by Di Fabio and colleagues at GlaxoSmithKline sought to explore C-phenylpiperazine derivatives as a novel class of antagonists. The core hypothesis was that by shifting the phenyl group from the nitrogen atom (N-phenylpiperazines) to a carbon atom of the piperazine ring, it would be possible to maximize in vitro affinity while optimizing the pharmacokinetic profile. This chemical exploration led to the identification of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, a potent and selective NK1 receptor antagonist that would later be named Vestipitant.

The synthesis of Vestipitant and its analogues required a reliable and efficient route to the core intermediate, (S)-2-(4-fluoro-2-methylphenyl)piperazine. The precursor to this key intermediate, and the central topic of this guide, is the racemic this compound. Its discovery and development were therefore not an end in themselves, but a critical step in a larger, therapeutically-driven drug discovery campaign.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is a multi-step process that leverages modern cross-coupling and reduction methodologies. The following protocol is a representative synthesis based on the strategies outlined in the development of C-phenylpiperazine NK1 receptor antagonists.

Overall Synthetic Scheme

Caption: Overall synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Coupling to form 2-(4-Fluoro-2-methylphenyl)pyrazine

The initial and crucial step involves the formation of the carbon-carbon bond between the pyrazine and phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance and generally high yields.

-